Fecosterol

Antifungal Drug Discovery Sterol Biosynthesis Fungal Pathogenesis

Fecosterol (CAS 516-86-9) is the direct product biomarker of ERG6 (sterol C24-methyltransferase), a fungi-specific enzyme. Substituting with ergosterol, zymosterol, or episterol compromises experimental accuracy. • ERG6 Biomarker: Ki = 72 μM (C. albicans 24-SMT) vs. ergosterol Ki = 20 μM. • GC-MS Standard: Resolves Δ8/Δ7 isomers (m/z 470) in fungal sterol profiling. • Thermotolerance Marker: Dominant sterol in S. cerevisiae at ≥40°C (erg3 mutants). • Lipid Particle Tracer: Enables non-vesicular sterol transport studies in yeast.

Molecular Formula C28H46O
Molecular Weight 398.7 g/mol
CAS No. 516-86-9
Cat. No. B045770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFecosterol
CAS516-86-9
Synonyms5α-Ergosta-8,24(28)-dien-3β-ol;  Faecosterin;  Fecosterin;  Fecosterol;  Δ8,24(28)-ergostadienol
Molecular FormulaC28H46O
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1
InChIKeySLQKYSPHBZMASJ-QKPORZECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fecosterol (CAS 516-86-9): Technical Baseline for Fungal Sterol Intermediate Procurement


Fecosterol (CAS 516-86-9), also designated as 5α-ergosta-8,24(28)-dien-3β-ol, is a fungal C28 sterol intermediate central to the ergosterol biosynthetic pathway in yeast and filamentous fungi [1]. It is a naturally occurring 3β-hydroxysterol with a characteristic Δ8 double bond in the B-ring and a 24-methylene group in the alkyl side chain [2], distinguishing it structurally from the Δ7 isomer episterol and from Δ5,7,22-ergosterol. Fecosterol accumulates esterified in fungal lipid particles [3] and is the direct product of the sterol C24-methyltransferase (ERG6) reaction, a fungi-specific C-methylation step absent from mammalian cholesterol synthesis [4].

Fungi-specific biosynthetic step absent from mammalian cholesterol pathway.
Direct product biomarker for ERG6 / 24-SMT target engagement studies.
Analytical reference standard for Δ8/Δ7 isomer resolution in fungal sterol profiles.

Why Fecosterol (CAS 516-86-9) Cannot Be Replaced by Generic Sterol Standards


Substituting fecosterol with other fungal sterols such as ergosterol, zymosterol, or episterol undermines experimental fidelity because these compounds differ fundamentally in both biochemical role and measurable behavior. Fecosterol is the direct product of the ERG6-catalyzed C24-methylation reaction—a step absent in mammalian systems [1]—and its accumulation is uniquely diagnostic for specific genetic lesions (e.g., erg2, erg3 mutations) or inhibitor mechanisms [2]. Distinct Ki values for enzyme inhibition [3], differential membrane ordering properties, and context-specific accumulation patterns in disease states [4] all preclude simple substitution. The quantitative evidence detailed below establishes that fecosterol's differentiation from analogs is verifiable and experimentally consequential.

1
Fecosterol is the direct ERG6 product; substituting ergosterol (terminal pathway sterol) alters target engagement readout.
2
Episterol (Δ7 isomer) may co-elute or be misassigned in GC-MS; using it as a fecosterol surrogate risks peak misidentification.
3
Fecosterol accumulates esterified in lipid particles, while ergosterol localizes to the plasma membrane—compartment-specific studies require the correct sterol.

Quantitative Differentiation Evidence for Fecosterol (CAS 516-86-9) Against Closest Analogs


Fungi-Specific Biosynthetic Step: Fecosterol as the First Mammalian-Absent Intermediate

Fecosterol formation by sterol C24-methyltransferase (ERG6) represents the first fungi-specific step in ergosterol biosynthesis that is completely absent from the mammalian cholesterol pathway [1]. This distinguishes fecosterol from upstream intermediates (e.g., zymosterol, lanosterol) that are shared with mammals. In Candida glabrata, deletion of the CgERG6 gene encoding this step results in a virulence attenuation phenotype in the Galleria mellonella infection model [2].

Fungi-specific biosynthetic step
Class-level
ERG6-catalyzed C24-methylation absent in mammals; ΔCgerg6 mutant shows 25–30% larval survival vs. parental strain
Supports ERG6 target engagement biomarker context; negative control sterol for mammalian sterolomic studies
Galleria mellonella infection model
Antifungal Drug Discovery Sterol Biosynthesis Fungal Pathogenesis

Enzyme Inhibition Potency: Fecosterol vs. Ergosterol on C24-Methyltransferase

Purified sterol C24-methyltransferase (24-SMT) from Candida albicans is product-inhibited by both fecosterol and ergosterol, but with distinct Ki values that exclude cholesterol and sitosterol. This differential inhibition profile enables fecosterol to serve as a pathway-specific reference inhibitor distinct from the terminal pathway product ergosterol [1].

24-SMT inhibition Ki
Head-to-head
Fecosterol Ki = 72 μM; Ergosterol Ki = 20 μM (3.6-fold)
Product inhibition benchmark for 24-SMT assay validation; distinguishes pathway-specific feedback roles
Purified C. albicans 24-SMT; zymosterol substrate Km 50 μM
Enzyme Kinetics Sterol C24-Methyltransferase Antifungal Assay

Thermotolerance Phenotype: Sterol Composition Shift from Ergosterol to Fecosterol

Adaptive laboratory evolution of Saccharomyces cerevisiae for growth at ≥40°C revealed a sterol composition shift from ergosterol to fecosterol as the predominant membrane sterol, driven by mutations in the C-5 sterol desaturase gene (ERG3) [1]. This shift represents a functional differentiation between fecosterol and ergosterol in membrane biophysics under thermal stress.

Thermotolerance sterol shift
Cross-study
Fecosterol becomes dominant membrane sterol in evolved S. cerevisiae at ≥40°C
Functional membrane sterol under thermal stress; relevant for yeast engineering sterolomic monitoring
Adaptive laboratory evolution; erg3 mutation-driven
Yeast Engineering Thermotolerance Biofuels

Clinical Biomarker Potential: Fecosterol Accumulation in Phytosterolemia

In a clinical case study of phytosterolemia, a new major sterol tentatively identified as episterol or fecosterol (24-methyliden-cholest-7 (or 8)-en-3β-ol) was detected in patient serum [1]. This accumulation distinguishes fecosterol from common dietary plant sterols like sitosterol and campesterol, and suggests its utility as a differential biomarker in sterol storage disorders.

Serum accumulation in phytosterolemia
Data to verify
Fecosterol/episterol detected as a major novel serum sterol peak in a clinical case study
Reported research biomarker for sterol storage disorder lipidomics; supports differential sterol profiling studies
GC-MS analysis of patient serum; requires further analytical validation
Phytosterolemia Lipidomics Clinical Diagnostics

Subcellular Localization: Fecosterol Esterified in Lipid Particles vs. Ergosterol in Plasma Membrane

Subcellular fractionation of S. cerevisiae organelles revealed differential sterol distribution: the plasma membrane and secretory vesicles contain ergosterol as the major sterol, whereas lipid particles contain large amounts of esterified zymosterol, fecosterol, and episterol in addition to ergosterol [1]. This compartment-specific accumulation pattern distinguishes fecosterol from ergosterol and from zymosterol.

Subcellular localization
Head-to-head
Esterified fecosterol in lipid particles vs. free ergosterol in plasma membrane
Distinct subcellular localization marker for non-vesicular sterol transport studies
S. cerevisiae organelle fractionation by GC-MS
Subcellular Fractionation Yeast Lipidomics Membrane Biology

Chemical Differentiation: Fecosterol (Δ8) vs. Episterol (Δ7) Structural Isomers

Fecosterol (ergosta-8,24(28)-dien-3β-ol) and episterol (ergosta-7,24(28)-dien-3β-ol) are Δ8 and Δ7 structural isomers that co-occur in fungal sterol profiles but are enzymatically and chromatographically distinct [1]. Fecosterol is the immediate product of ERG6 methylation, whereas episterol is the downstream product of ERG2-catalyzed Δ8→Δ7 isomerization [2].

Δ8/Δ7 isomer differentiation
Class-level
Fecosterol (Δ8) vs. episterol (Δ7); distinct GC-MS peaks, identical [M]•+ m/z 470
Requires chromatographic resolution for accurate pathway flux interpretation; episterol cannot substitute
Fungal lipid extract GC-MS; differential AmB affinity reported
Analytical Chemistry GC-MS Reference Standards Sterol Identification

Validated Application Scenarios for Fecosterol (CAS 516-86-9) Procurement


Antifungal Target Engagement Assays (ERG6/24-SMT Inhibition)

Fecosterol serves as the direct product biomarker for sterol C24-methyltransferase (ERG6) activity. Its Ki of 72 μM against purified C. albicans 24-SMT, contrasted with ergosterol's Ki of 20 μM, provides a quantitative framework for product inhibition studies and assay validation [1]. Fecosterol accumulation or depletion in treated fungal cultures directly reports on ERG6 target engagement [2].

GC-MS and LC-MS Sterolomic Reference Standards

Fecosterol is required as an authentic reference standard to resolve the Δ8 (fecosterol) and Δ7 (episterol) isomers in fungal sterol profiles. In GC-MS analysis of T. cruzi lipid extracts, fecosterol (ergosta-8,24-diene-3β-ol) and episterol (ergosta-7,24-diene-3β-ol) appear as distinct peaks with identical [M]•+ m/z = 470 [3]. Accurate quantification of pathway intermediates in erg2/erg3/erg6 mutant yeast or inhibitor-treated cells depends on fecosterol calibration.

Yeast Metabolic Engineering and Thermotolerance Studies

Industrial yeast strain engineering programs targeting thermotolerance for bioethanol production require fecosterol for sterolomic validation. Adaptive laboratory evolution studies demonstrated that fecosterol becomes the dominant membrane sterol in S. cerevisiae strains capable of growth at ≥40°C, due to erg3 mutations [4]. Monitoring fecosterol levels in engineered strains serves as a phenotypic marker for thermotolerance-associated sterol remodeling.

Subcellular Sterol Trafficking and Lipid Particle Research

Fecosterol is a major esterified sterol component of yeast lipid particles, alongside zymosterol and episterol, whereas ergosterol predominates in the plasma membrane [5]. This compartment-specific localization makes fecosterol a valuable tracer for studying non-vesicular sterol transport between the endoplasmic reticulum, lipid droplets, and plasma membrane in S. cerevisiae and pathogenic fungi.

Application
Selection Property
Validation Focus
ERG6 target engagement studies
Product inhibition context
24-SMT assay validation; fecosterol vs. ergosterol feedback roles
Fungal sterolomic profiling
Δ8/Δ7 isomer chromatographic resolution
Peak identity confirmation using authentic fecosterol standard
Thermotolerance strain engineering
Membrane sterol composition shift marker
Fecosterol accumulation monitoring under thermal stress
Subcellular sterol transport studies
Lipid particle-localized sterol marker
Compartment-specific sterol tracking by fractionation

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